Cas no 2227897-02-9 (tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate)

Tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate is a chiral azetidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a (2R)-2-hydroxypropyl substituent. This compound is valuable in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules, due to its stereochemical purity and functional versatility. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the hydroxyl group offers a reactive site for further derivatization. Its rigid azetidine scaffold contributes to conformational constraint, making it useful in drug design for modulating target interactions. Suitable for use in peptide chemistry and medicinal chemistry applications, this intermediate is characterized by high purity and consistent performance.
tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate structure
2227897-02-9 structure
Product name:tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate
CAS No:2227897-02-9
MF:C11H21NO3
MW:215.289343595505
CID:6143397
PubChem ID:165672335

tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate
    • tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
    • EN300-1894156
    • 2227897-02-9
    • Inchi: 1S/C11H21NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-/m1/s1
    • InChI Key: GDZXWGHGMJGYKL-MRVPVSSYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C[C@@H](C)O)C1)=O

Computed Properties

  • Exact Mass: 215.15214353g/mol
  • Monoisotopic Mass: 215.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 49.8Ų

tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1894156-0.1g
tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
2227897-02-9
0.1g
$1320.0 2023-09-18
Enamine
EN300-1894156-1g
tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
2227897-02-9
1g
$1500.0 2023-09-18
Enamine
EN300-1894156-10.0g
tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
2227897-02-9
10g
$6450.0 2023-06-01
Enamine
EN300-1894156-5.0g
tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
2227897-02-9
5g
$4349.0 2023-06-01
Enamine
EN300-1894156-2.5g
tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
2227897-02-9
2.5g
$2940.0 2023-09-18
Enamine
EN300-1894156-5g
tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
2227897-02-9
5g
$4349.0 2023-09-18
Enamine
EN300-1894156-0.5g
tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
2227897-02-9
0.5g
$1440.0 2023-09-18
Enamine
EN300-1894156-0.05g
tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
2227897-02-9
0.05g
$1261.0 2023-09-18
Enamine
EN300-1894156-0.25g
tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
2227897-02-9
0.25g
$1381.0 2023-09-18
Enamine
EN300-1894156-10g
tert-butyl 3-[(2R)-2-hydroxypropyl]azetidine-1-carboxylate
2227897-02-9
10g
$6450.0 2023-09-18

tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate Related Literature

Additional information on tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate

Professional Introduction to Tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate (CAS No. 2227897-02-9)

Tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate, a compound with the CAS number 2227897-02-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of a tert-butyl group, combined with the azetidine ring system, makes this molecule particularly intriguing for its potential applications in drug development and medicinal chemistry.

The structure of tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate is characterized by a highly functionalized backbone, which includes both hydroxyl and carboxylate functional groups. These features contribute to its reactivity and make it a valuable intermediate in the synthesis of more complex molecules. The stereochemistry of the azetidine ring, specifically the (2R) configuration, is crucial for its biological activity and has been carefully optimized through extensive research.

In recent years, there has been a growing interest in azetidine derivatives due to their potential as bioactive compounds. These molecules have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The tert-butyl group in tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate not only enhances the stability of the molecule but also influences its pharmacokinetic properties, making it an attractive candidate for further development.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex pharmacophores. The carboxylate group provides a site for further functionalization, allowing chemists to attach various pharmacologically relevant moieties. This flexibility has led to numerous studies exploring its potential as a precursor for novel drug candidates. For instance, researchers have investigated its utility in the development of protease inhibitors, which are critical in treating a wide range of diseases.

The hydroxyl group in tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate also plays a significant role in its chemical behavior. This functional group can participate in hydrogen bonding interactions, which are essential for binding to biological targets. Additionally, it can undergo various chemical transformations, such as etherification or esterification, expanding its synthetic utility. These properties make it a versatile tool for medicinal chemists seeking to develop new therapeutic agents.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of azetidine derivatives. The (2R) configuration in tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate has been shown to enhance binding affinity and selectivity towards certain biological targets. This finding underscores the importance of careful stereochemical control during drug design and development. Researchers have employed advanced computational methods to predict and optimize the stereochemistry of these molecules, leading to more effective drug candidates.

The synthesis of tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate involves multiple steps, each requiring precise control over reaction conditions and reagents. Modern synthetic techniques, such as asymmetric catalysis and chiral auxiliary methods, have been employed to achieve high yields and enantiomeric purity. These advancements have made it possible to produce this compound on a scalable basis, facilitating further research and development.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in materials science and biotechnology due to its unique structural properties. For example, it has been investigated as a component in self-assembling polymers and supramolecular structures. These applications highlight the versatility of azetidine derivatives and their potential impact across multiple scientific disciplines.

In conclusion, Tert-butyl 3-(2R)-2-hydroxypropylazetidine-1-carboxylate (CAS No. 2227897-02-9) represents a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features, including the tert-butyl group and (2R) stereochemistry, make it an attractive candidate for further development. Ongoing research continues to uncover new applications for this molecule, reinforcing its importance in both academic and industrial settings.

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